molecular formula C20H24N4O3S B4942270 1-[4-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one

1-[4-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one

Cat. No.: B4942270
M. Wt: 400.5 g/mol
InChI Key: MTFVPRAZLSEGAG-UHFFFAOYSA-N
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Description

1-[4-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(4-pyridin-2-ylpiperazin-1-yl)benzenesulfonyl chloride with piperidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions.

    Medicine: Explored as a potential therapeutic agent for treating neurological and psychiatric disorders, including depression and anxiety.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[4-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one involves its interaction with specific molecular targets in the body. The compound is known to inhibit the reuptake of serotonin, a neurotransmitter, by binding to serotonin transporters. This leads to an increase in serotonin levels in the synaptic cleft, thereby enhancing neurotransmission and exerting antidepressant effects .

Comparison with Similar Compounds

    1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.

    4-Hydroxy-1-(4-(4-(pyridin-2-yl)piperazin-1-yl)phenyl)butan-1-one: Used in veterinary medicine as an impurity standard.

    1-(4-Pyridyl)piperazine: A building block for various medicinally important molecules.

Uniqueness: 1-[4-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one stands out due to its unique sulfonylphenyl and piperidin-2-one moieties, which contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c25-20-6-2-4-12-24(20)17-7-9-18(10-8-17)28(26,27)23-15-13-22(14-16-23)19-5-1-3-11-21-19/h1,3,5,7-11H,2,4,6,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFVPRAZLSEGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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